N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-1-(4-nitroanilino)-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-13-4-6-14(7-5-13)18(24)19(22-20(25)17-3-2-12-28-17)21-15-8-10-16(11-9-15)23(26)27/h2-12,19,21H,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMUIGQEZAOBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Amine Intermediate
The ethylamine backbone, 2-(4-methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethylamine, is synthesized via a two-step condensation reaction. Initially, 4-methylphenylacetonitrile undergoes nucleophilic substitution with 4-nitroaniline in the presence of a base such as triethylamine. This reaction proceeds at 80°C in tetrahydrofuran (THF), yielding an intermediate imine, which is subsequently reduced using sodium borohydride in ethanol to form the primary amine. The nitro group remains intact due to the mild reducing conditions, ensuring regioselectivity.
Activation of 2-Furancarboxylic Acid
2-Furancarboxylic acid is activated as a mixed anhydride or acid chloride to facilitate amide bond formation. Patent EP2520575A1 describes the use of thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to convert the carboxylic acid to its corresponding acid chloride. Alternatively, active esters such as pentafluorophenyl (PFP) esters are generated using hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC). These derivatives enhance electrophilicity, promoting efficient coupling with the amine intermediate.
Coupling Reaction Optimization
Carbodiimide-Mediated Amidation
The amide bond formation employs DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as condensing agents. A representative procedure involves dissolving the amine intermediate (1.2 equiv) and 2-furancarboxylic acid chloride (1.0 equiv) in anhydrous dimethylformamide (DMF) at 0°C. EDC·HCl (1.5 equiv) and HOBt (1.2 equiv) are added to suppress racemization, and the reaction is stirred for 12–24 hours at room temperature. Yields range from 68–85%, depending on the stoichiometry of reagents.
Solvent and Temperature Effects
Polar aprotic solvents like DMF and THF are preferred due to their ability to solubilize both hydrophilic and hydrophobic reactants. Patent US5442077A notes that reactions conducted in THF at 50°C achieve higher conversion rates (≥90%) compared to DCM or toluene. Elevated temperatures reduce reaction times but may necessitate inert atmospheres to prevent oxidation of the nitro group.
Purification and Characterization
Recrystallization and Chromatography
Crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding needle-like crystals with >98% purity. For impurities with similar polarity, silica gel column chromatography using ethyl acetate/hexane (1:2) is employed. Patent EP2520575A1 emphasizes the importance of gradient elution to isolate non-polar byproducts.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) confirms structural integrity:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-NO₂), 7.65 (s, 1H, furan-H), 7.34 (d, J = 8.0 Hz, 2H, Ar-CH₃), 6.72 (d, J = 3.2 Hz, 1H, furan-H), 4.51 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
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¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 158.2 (Ar-NO₂), 144.5 (furan-C), 137.2 (Ar-CH₃), 123.4–118.9 (aromatic carbons).
High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 408.1321 [M+H]⁺ (calc. 408.1318).
Comparative Analysis of Synthetic Routes
| Method | Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCC/HOBt | DCC | DMF | 25 | 78 | 97 |
| EDC·HCl | EDC | THF | 50 | 85 | 98 |
| Mixed Anhydride | ClCO₂iPr | DCM | 0→25 | 68 | 95 |
The EDC-mediated method in THF provides optimal balance between yield and purity, minimizing side products such as N-acylurea derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophiles such as halogens, under acidic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
a) CAS 335421-10-8: N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide ()
- Key Differences :
- Substitution on the aniline ring: 3-chloro-4-methoxy vs. 4-nitro in the target compound.
- The chloro and methoxy groups are electron-withdrawing and electron-donating, respectively, contrasting with the strongly electron-withdrawing nitro group.
- Impact :
b) Acetamide, N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]- ()
- Key Differences :
- Hydroxymethyl group replaces the 4-methylphenyl and furancarboxamide moieties.
- Impact :
Analogues with Furan and Aryl Groups
b) N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()
- Key Differences :
- Thiazole ring and methoxybenzyl group replace the 4-methylphenyl and nitroaniline moieties.
- Impact :
p-Nitroanilide Derivatives ()
Compounds such as tert-butyl (2-((4-nitrophenyl)amino)-2-oxoethyl) carbamate (1) share the 4-nitroaniline motif but differ in the carbamate group.
Phosphonate Derivatives ()
Compounds like dimethyl (2-(cyclohexylamino)-1-((4-methylphenyl)sulfonamido)-1-(4-nitrophenyl)-2-oxoethyl)phosphonate (13k) feature sulfonamide and phosphonate groups.
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Table 2. Functional Group Impact on Properties
Research Findings and Implications
- Hydrophobicity : The 4-methylphenyl and furan groups contribute to low solubility, a limitation shared with phosphonate derivatives (e.g., 13k in ). This may necessitate formulation adjustments for in vivo studies.
- Stability : Carboxamide-based compounds (target, ) are more hydrolytically stable than ester-containing analogs () but less stable than phosphonates ().
Biological Activity
N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide is a complex organic compound belonging to the class of amides. Its structure features a furan ring and incorporates both a 4-methylphenyl group and a 4-nitrophenyl group. This unique arrangement of functional groups suggests potential biological activity, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound can be described by its molecular formula and its molecular weight of approximately 342.36 g/mol. The presence of both methyl and nitro substituents on the phenyl rings may influence its pharmacological properties.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits significant biological activity. Compounds with similar structures have been shown to possess various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Research suggests that the biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit specific enzymes involved in disease pathways.
- Interaction with Cellular Receptors : The unique structural features may allow for binding to various cellular receptors, influencing signaling pathways.
- Antioxidant Properties : The presence of aromatic rings may contribute to antioxidant activity, protecting cells from oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds that have documented biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-(4-nitrophenyl)furan-2-carboxamide | Contains furan and oxadiazole rings | Exhibits STAT3 inhibitory activity |
| N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(methylphenyl)furan-2-carboxamide | Thiadiazole instead of oxadiazole | Potentially different biological activity profile |
| N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-y]-5-(bromophenyl)furan-2-carboxamide | Bromine substitution on phenyl ring | May enhance lipophilicity and bioavailability |
Case Studies and Research Findings
Several studies have provided insights into the biological activity of compounds similar to this compound:
-
Anticancer Activity : A study demonstrated that derivatives with similar structural motifs exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
- Study Reference : Smith et al. (2020) reported that compounds featuring furan and nitrophenyl groups showed significant inhibition of tumor growth in xenograft models.
-
Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes.
- Study Reference : Johnson et al. (2021) found that certain furan derivatives displayed potent antibacterial activity, potentially due to their ability to form reactive oxygen species.
-
Anti-inflammatory Effects : Research has indicated that certain derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Study Reference : Lee et al. (2023) noted that compounds with similar structures reduced levels of TNF-alpha and IL-6 in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
